
4-Methylpyrimidine-2-carbaldehyde
Overview
Description
4-Methylpyrimidine-2-carbaldehyde (CAS: 933745-52-9) is a pyrimidine derivative characterized by a methyl group at the 4-position and a carbaldehyde functional group at the 2-position of the pyrimidine ring. Its molecular formula is C₆H₆N₂O, with a molecular weight of 122.13 g/mol . This compound is of significant interest in medicinal and synthetic chemistry due to the reactive aldehyde group, which serves as a versatile site for further functionalization. Pyrimidine derivatives, in general, are critical in drug development, exhibiting diverse biological activities such as antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-carbaldehyde typically involves the reaction of 4-methylpyrimidine with formylating agents under controlled conditions . One common method is the Vilsmeier-Haack reaction, where 4-methylpyrimidine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: 4-Methylpyrimidine-2-carboxylic acid.
Reduction: 4-Methylpyrimidine-2-methanol.
Substitution: 4-Halo- or 4-nitro- derivatives of pyrimidine.
Scientific Research Applications
Medicinal Chemistry
4-Methylpyrimidine-2-carbaldehyde is utilized as a precursor in the synthesis of various biologically active compounds. Its derivatives have shown potential in pharmaceutical applications, particularly in the development of drugs targeting specific diseases.
Case Study: Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this aldehyde have been tested for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that certain derivatives could effectively reduce the viability of breast cancer cells by inducing oxidative stress .
Material Science
In material science, this compound serves as a building block for synthesizing novel polymers and materials with specific properties.
Case Study: Polymer Synthesis
Recent studies have explored the use of this compound in creating polyamide and polyester materials. The incorporation of this compound into polymer chains enhances thermal stability and mechanical strength. Researchers have reported that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to traditional polymers .
Table: Properties of Polymers Synthesized with this compound
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
---|---|---|---|
Polyamide A | 250 | 80 | |
Polyester B | 230 | 75 |
Synthesis of Complex Molecules
The compound is also significant in organic synthesis, where it acts as a versatile intermediate for the preparation of complex heterocyclic compounds.
Case Study: Synthesis of Heterocycles
A key application involves using this compound in the synthesis of pyrimidine-based heterocycles, which are crucial in developing agrochemicals and pharmaceuticals. For example, researchers have successfully synthesized novel insecticides by modifying the aldehyde to create more complex structures that exhibit enhanced biological activity against pests .
Mechanism of Action
The mechanism of action of 4-Methylpyrimidine-2-carbaldehyde is primarily related to its ability to interact with biological targets through its aldehyde and pyrimidine functional groups . These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding . The compound’s effects are mediated through its influence on molecular targets such as nucleic acids and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of pyrimidine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparison of 4-Methylpyrimidine-2-carbaldehyde with key analogs:
Table 1: Comparative Analysis of Pyrimidine Derivatives
*Similarity scores are derived from structural and functional group overlap relative to this compound.
Key Differences and Implications
Positional Isomerism :
- 2-Methylpyrimidine-4-carbaldehyde (CAS 2435-50-9) is a positional isomer of the target compound, differing only in the positions of the methyl and aldehyde groups. Despite identical molecular weights, the altered substituent positions may lead to differences in dipole moments, solubility, and biological activity .
Halogen and Heterocyclic Modifications: Chlorine substituents (e.g., in 4-Chloro-6-methoxypyrimidine-2-carbaldehyde) increase electrophilicity, making these derivatives more reactive in nucleophilic substitution reactions.
Aldehyde Reactivity: The aldehyde group in this compound is more sterically accessible than in analogs like 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, where the aldehyde is adjacent to bulkier substituents. This accessibility may favor its use in condensation reactions or Schiff base formation .
Biological Activity
4-Methylpyrimidine-2-carbaldehyde, a compound belonging to the pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential applications in therapeutics.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 136.15 g/mol
- SMILES Notation : CC1=NC(=C(N=C1)C=O)C
This compound features a pyrimidine ring with a methyl group at the 4-position and an aldehyde functional group at the 2-position, contributing to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 16 µg/mL to 32 µg/mL against specific pathogens, suggesting that modifications in the pyrimidine structure can enhance antibacterial efficacy .
Anticancer Activity
In vitro studies have demonstrated that this compound and its derivatives possess anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against cancer cell lines such as HeLa and K562. The IC values for these compounds were reported between 9.48 µM and 53.02 µM, indicating moderate to high potency against specific cancer types .
The mechanism of action for the biological activities of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular proliferation.
- Induction of Apoptosis : Evidence suggests that pyrimidine derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Study: Anticancer Efficacy
A study investigated the anticancer effects of modified pyrimidines, including those derived from this compound. The results indicated selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. The findings are summarized in the table below:
Compound | Cell Line | IC (µM) | Selectivity Index |
---|---|---|---|
This compound | HeLa | 21.00 | High |
K562 | 9.48 | High | |
MRC-9 (normal) | >30 | N/A |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific enzymes involved in metabolic pathways associated with cancer progression and microbial resistance .
Q & A
Q. Basic: What are the recommended methodologies for synthesizing and characterizing 4-Methylpyrimidine-2-carbaldehyde?
Answer:
The synthesis of this compound (CAS: 933745-52-9) typically involves multi-step heterocyclic condensation reactions. A common approach includes using pyrimidine precursors with methyl and aldehyde functional groups, followed by oxidation or formylation steps. For characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming the aldehyde proton (~9-10 ppm) and pyrimidine ring protons. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight (CHNO, 122.12 g/mol) and purity (>95%). Researchers should cross-reference spectral data with published analogs to resolve ambiguities, such as distinguishing between aldehyde and ketone signals .
Q. Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
Due to its reactive aldehyde group, this compound requires stringent safety measures:
- Storage: Keep in a dry, cool environment (2–8°C) under inert gas (e.g., nitrogen) to prevent oxidation .
- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Emergency Response: For accidental exposure, follow protocols like P301+P310 (seek medical attention if ingested) and P405 (store locked) as outlined in safety guidelines .
Q. Advanced: How can researchers resolve contradictions in spectral data for derivatives of this compound?
Answer:
Contradictions in spectral data (e.g., unexpected peaks in NMR or MS) often arise from impurities, tautomerism, or solvent interactions. To address this:
Reproduce Results: Ensure reaction conditions (temperature, solvent, catalyst) are consistent.
Advanced Techniques: Use 2D NMR (COSY, HSQC) to confirm connectivity and distinguish tautomeric forms.
Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for structural verification .
Q. Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Answer:
Low yields often stem from unstable intermediates or side reactions. Key optimizations include:
- Intermediate Stabilization: Use protecting groups (e.g., silyl ethers) for reactive aldehyde moieties during pyrimidine ring formation.
- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) enhance selectivity in formylation steps.
- Purification: Employ flash chromatography or recrystallization with solvents like dichloromethane/hexane to isolate the aldehyde .
Q. Advanced: How is this compound utilized in medicinal chemistry for drug discovery?
Answer:
The compound serves as a key building block in designing:
- Kinase Inhibitors: Its pyrimidine core interacts with ATP-binding pockets in enzymes.
- Antimicrobial Agents: Functionalization at the aldehyde position with hydrazine or thiosemicarbazide derivatives enhances bioactivity.
- Mechanistic Probes: Isotopic labeling (e.g., C-aldehyde) enables tracking metabolic pathways in vitro .
Q. Advanced: What analytical techniques are critical for studying the reactivity of this compound in nucleophilic addition reactions?
Answer:
To monitor reactivity:
- Kinetic Studies: Use UV-Vis spectroscopy to track aldehyde consumption rates with varying nucleophiles (e.g., amines).
- HPLC-MS: Identify adducts and byproducts in real-time.
- X-ray Crystallography: Resolve stereochemical outcomes in crystalline derivatives .
Q. Advanced: How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?
Answer:
The aldehyde group can participate in keto-enol tautomerism. Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents favor the keto form. Variable-temperature NMR (VT-NMR) between 25°C and 60°C quantifies equilibrium shifts, aiding in reaction condition design .
Properties
IUPAC Name |
4-methylpyrimidine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSMHJOMIMVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.